Methyl 1-[5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carbonyl]piperidine-2-carboxylate
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Overview
Description
Methyl 1-[5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carbonyl]piperidine-2-carboxylate is a complex organic compound that features a quinoline moiety, an oxazole ring, and a piperidine carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carbonyl]piperidine-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the formation of the oxazole ring, and finally, the coupling with piperidine-2-carboxylate.
Quinoline Derivative Preparation: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Oxazole Ring Formation: The oxazole ring can be formed through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Coupling with Piperidine-2-carboxylate: The final step involves the esterification of piperidine-2-carboxylate with the quinoline-oxazole intermediate under suitable conditions, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carbonyl]piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The oxazole ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted oxazole derivatives.
Scientific Research Applications
Methyl 1-[5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carbonyl]piperidine-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-[5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carbonyl]piperidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, which could be a potential mechanism for its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Oxazole Derivatives: Compounds such as oxaprozin, which is used as a nonsteroidal anti-inflammatory drug (NSAID).
Piperidine Derivatives: Compounds like piperidine itself, which is used as a precursor in the synthesis of various pharmaceuticals.
Uniqueness
Methyl 1-[5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carbonyl]piperidine-2-carboxylate is unique due to its combination of a quinoline moiety, an oxazole ring, and a piperidine carboxylate ester. This unique structure may confer specific properties and activities that are not observed in other similar compounds.
Properties
IUPAC Name |
methyl 1-[5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carbonyl]piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-27-21(26)17-8-2-3-11-24(17)20(25)16-12-15(29-23-16)13-28-18-9-4-6-14-7-5-10-22-19(14)18/h4-7,9-10,12,17H,2-3,8,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGOQQHZONDRGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1C(=O)C2=NOC(=C2)COC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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